

# N,N-Dimethylmorpholine-2-carboxamide: Technical Monograph & Application Guide

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## Compound of Interest

Compound Name: *N,N-dimethylmorpholine-2-carboxamide*

CAS No.: 135072-23-0

Cat. No.: B166608

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## Executive Summary & Chemical Identity

**N,N-Dimethylmorpholine-2-carboxamide** is a specialized heterocyclic building block used primarily to modulate the physicochemical properties of drug candidates. Unlike its isomer N,N-dimethylmorpholine-4-carboxamide (a urea derivative), the 2-carboxamide features an amide moiety attached directly to the carbon framework of the morpholine ring.

This structural distinction is vital. The C2-attachment creates a chiral center, offering stereochemical vectors for binding affinity, while the morpholine nitrogen (N4) remains free for further functionalization (e.g., S<sub>N</sub>Ar, reductive amination) to attach the scaffold to larger bioactive cores.

Property	Data
IUPAC Name	N,N-Dimethylmorpholine-2-carboxamide
CAS Number	135072-23-0 (Base) / 1361115-06-1 (HCl Salt)
Molecular Formula	C <sub>7</sub> H <sub>14</sub> N <sub>2</sub> O <sub>2</sub>
Molecular Weight	158.20 g/mol
Chiral Center	C2 (Available as racemic, (R), or (S) enantiomers)
pKa (Calculated)	~8.4 (Morpholine Nitrogen)
LogP	~ -0.6 (Highly Polar/Soluble)

## Structural Analysis & Pharmacological Logic

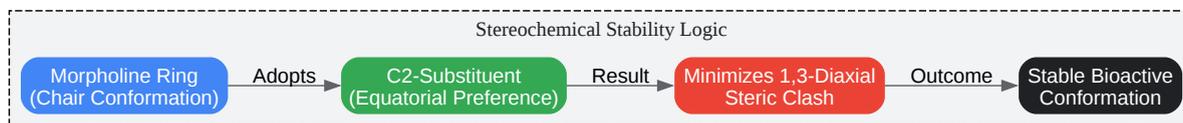
### The "Solubility Handle" Hypothesis

In medicinal chemistry, this moiety is often appended to lipophilic kinase inhibitors or GPCR ligands. The logic follows three mechanistic pillars:

- **Solubilization:** The tertiary amide and the morpholine ether oxygen lower logD, improving aqueous solubility without introducing ionizable groups that might hinder membrane permeability (unlike carboxylic acids).
- **Metabolic Stability:** The 2-position substitution sterically hinders oxidation at the alpha-carbon, a common metabolic soft spot in unsubstituted morpholines.
- **Vector Control:** The C2-amide projects the dimethyl group into a distinct solvent-exposed region, often used to fill small hydrophobic pockets in enzyme active sites (e.g., ATR Kinase).

### Stereochemical Conformation

The morpholine ring predominantly adopts a chair conformation. The 2-carboxamide substituent prefers the equatorial position to minimize 1,3-diaxial interactions, stabilizing the molecule.



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Figure 1: Conformational preference logic for C2-substituted morpholines.

## Synthesis Methodologies

The synthesis of **N,N-dimethylmorpholine-2-carboxamide** typically proceeds via the amidation of a protected morpholine-2-carboxylic acid. The following protocol is a self-validating system designed for high purity and scalability.

## Retrosynthetic Analysis

- Target: **N,N-Dimethylmorpholine-2-carboxamide** (free base or salt).
- Precursor: 4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid.
- Reagents: Dimethylamine (HCl salt or THF solution), Coupling Agent (HATU/EDC).

## Detailed Experimental Protocol

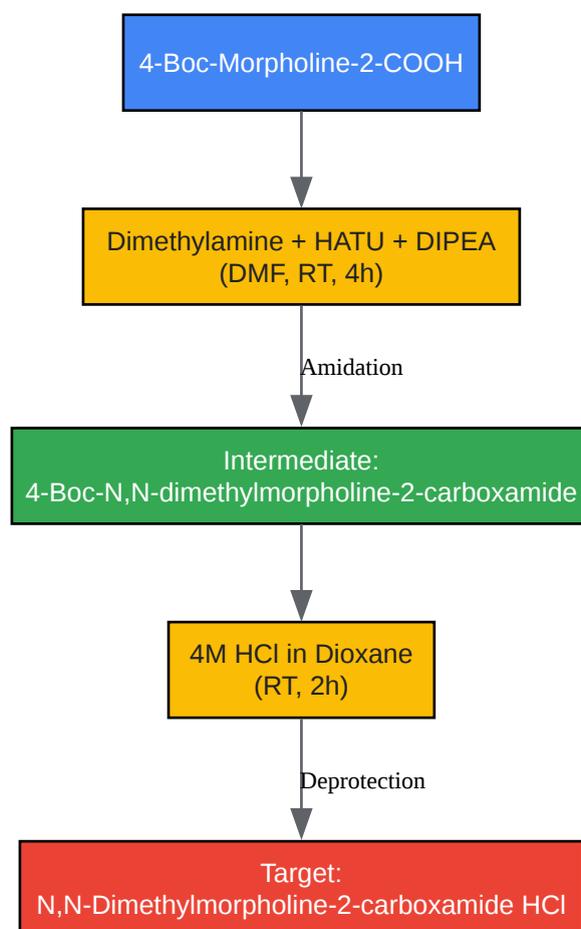
### Step 1: Amide Coupling

- Charge: To a reaction vessel, add 4-Boc-morpholine-2-carboxylic acid (1.0 equiv) and anhydrous DMF (10 volumes).
- Activation: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Stir at 0°C for 15 minutes to form the active ester.
- Addition: Add dimethylamine hydrochloride (1.5 equiv).
- Reaction: Allow to warm to Room Temperature (RT) and stir for 4-6 hours.

- Checkpoint: Monitor via LC-MS (ES+). Look for disappearance of acid (M-H) and appearance of Product-Boc (M+H ~ 259).
- Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), saturated NaHCO<sub>3</sub>, and brine. Dry over Na<sub>2</sub>SO<sub>4</sub> and concentrate.

#### Step 2: N-Boc Deprotection

- Dissolution: Dissolve the intermediate in 1,4-Dioxane (5 volumes).
- Acidolysis: Add 4M HCl in Dioxane (5-10 equiv) dropwise at 0°C.
- Precipitation: Stir at RT for 2 hours. The product often precipitates as the hydrochloride salt.
- Isolation: Filter the solid or concentrate to dryness. Triturate with diethyl ether to remove residual HCl/byproducts.
- Validation: <sup>1</sup>H NMR should show loss of the tert-butyl singlet (~1.4 ppm) and retention of the dimethyl amide singlets (~2.9 and 3.0 ppm, rotamers).



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Figure 2: Step-wise synthesis pathway from commercial building blocks.

## Applications in Drug Discovery

### Case Study: ATR Kinase Inhibitors

In the development of Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitors, the **N,N-dimethylmorpholine-2-carboxamide** motif is used to optimize the solvent front interactions.

- Mechanism: The morpholine nitrogen is arylated (via S<sub>N</sub>Ar) to a pyrazine or pyrimidine core.
- Role: The 2-carboxamide group extends into the solvent, improving the molecule's Lipophilic Ligand Efficiency (LLE) and solubility, which is critical for oral bioavailability in oncology drugs.

- Reference: Vertex Pharmaceuticals & Merck KGaA patents on ATR inhibitors. [1]

## Case Study: Antibacterial DNA Polymerase Inhibitors

The scaffold appears in inhibitors of Gram-positive specific DNA Polymerase IIIc.

- Role: The scaffold mimics the proline-rich regions of natural substrates or provides a rigid linker that orients the "warhead" into the active site.
- Significance: The dimethyl amide acts as a hydrogen bond acceptor, interacting with specific residues in the polymerase cleft. [2]

## Analytical Profiling

To ensure scientific integrity, the identity of the compound must be validated using the following diagnostic signals.

### <sup>1</sup>H NMR Diagnostics (DMSO-d<sub>6</sub>)

Proton Environment	Chemical Shift (δ ppm)	Multiplicity	Interpretation
Amide N-Me (A)	2.85	Singlet	Methyl group 1 (Rotameric)
Amide N-Me (B)	3.05	Singlet	Methyl group 2 (Rotameric)
H2 (Chiral Center)	4.20 - 4.40	DD or Multiplet	Deshielded by carbonyl
Morpholine NH	9.20 - 9.50	Broad Singlet	Ammonium proton (if HCl salt)
H3, H5, H6	2.90 - 3.90	Multiplets	Ring methylene protons

### HPLC Method (Standard Gradient)

- Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5 μm).

- Mobile Phase A: Water + 0.1% Formic Acid (or TFA).
- Mobile Phase B: Acetonitrile.
- Gradient: 5% B to 95% B over 5 minutes.
- Detection: UV 210 nm (Amide bond absorption). Note: The compound has weak UV absorbance; ELSD or MS detection is recommended for quantitation.

## References

- Pyrazolo[1,5-a]pyrimidines Useful as Inhibitors of ATR Kinase. European Patent Office. Patent EP3418281B1. Available at: [\[Link\]](#)
- DNA Polymerase III C Inhibitors and Use Thereof. World Intellectual Property Organization. Patent WO2020132174A1.
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